Elenolide
Description
Contextualization of Elenolide within Secoiridoid Research
Secoiridoids are a type of monoterpene that are widely distributed in nature, particularly in plants belonging to the order Gentianales. These compounds are characterized by a cleaved cyclopentane (B165970) ring structure. In the context of Olea europaea, secoiridoids such as oleuropein (B1677263) and ligstroside are well-known precursors to a variety of derivatives found in olive leaves, fruits, and olive oil. worldolivecenter.commdpi.com this compound is considered a derivative related to these secoiridoid precursors, specifically linked to oleuropein or ligstroside. worldolivecenter.commyrolion.com Its structure is thought to arise through a possible biosynthetic pathway involving these compounds. worldolivecenter.com Research indicates that secoiridoids in olive oil are generated from precursors present in the olive drupes and leaves. mdpi.com Studies exploring the isomeric precursors of major olive secoiridoids, including elenolic acid glucoside (also known as oleoside (B1148882) 11-methyl ester), which includes a C8=C9 exocyclic bond, provide insight into the structural relationships within this class of compounds. mdpi.com
Significance of this compound as a Natural Product
This compound's significance as a natural product stems primarily from its presence in extra virgin olive oil (EVOO), a key component of the Mediterranean diet recognized for its health benefits. worldolivecenter.commyrolion.commyrolion.com While much of the health claim related to EVOO in the EU is associated with its phenolic content, research has identified this compound as a non-phenolic compound that is also present in significant quantities in many high-phenolic olive oils. worldolivecenter.commyrolion.com Its occurrence in olive oil was first observed through Nuclear Magnetic Resonance (NMR) analysis. worldolivecenter.comnih.gov Investigations of a large number of olive oil samples have shown that this compound is present in the majority of samples, with concentrations varying widely. worldolivecenter.comnih.gov
The concentration of this compound in olive oil has been shown to correlate negatively with the ripening index and water content of the olive fruit. mdpi.com Higher concentrations have been observed in fresh oils from unripe olives processed with minimal water. worldolivecenter.commyrolion.com This sensitivity to water is a notable characteristic; this compound transforms into elenolic acid upon reaction with water, and the quantity of this compound in olive oil is directly dependent on the amount of residual water during storage. worldolivecenter.commyrolion.comnih.gov This suggests that this compound content could potentially serve as a marker for high-quality olive oils with low water content. myrolion.comnih.gov
While research into the biological significance of this compound is ongoing, some studies have recognized this compound and its derivatives as hypotensive compounds. worldolivecenter.com The reported existence of this compound in extra virgin olive oil could contribute to the valuable traits and qualities associated with olive oil consumption. myrolion.com
Historical Perspective of this compound Research Discoveries
The name 'this compound' was first used in 1957 to refer to a lactone obtained from acidified olive leaf and fruit extracts. worldolivecenter.com However, the compound S-(E)-elenolide, as a constituent of extra virgin olive oil, was more recently isolated and characterized. worldolivecenter.commyrolion.comnih.gov Researchers, utilizing techniques such as 1D and 2D NMR and gas chromatography-mass spectrometry, elucidated and fully characterized the structure of (E)-elenolide from olive oil for the first time. worldolivecenter.comnih.gov A quantitative measurement method based on quantitative NMR (qNMR) was also developed, facilitating the analysis of this compound concentrations in a large number of olive oil samples. worldolivecenter.comnih.gov
The discovery of S-(E)-elenolide as a significant ingredient in extra virgin olive oil in 2019 opened a new area of research. worldolivecenter.commyrolion.comberkeleyolivegrove.com Prior to this, this compound had primarily been found as the Z isomer in olive leaves and fruits or had been synthetically produced. worldolivecenter.comnih.gov The identification and characterization of the (E) isomer in olive oil, along with the understanding of its relationship with elenolic acid and its sensitivity to water, represent key milestones in the historical perspective of this compound research. worldolivecenter.comnih.gov
Example Data Table (Illustrative based on search findings):
Below is an example of how data regarding this compound concentration in olive oil samples, as mentioned in research, could be presented. This table is illustrative and based on the range reported in the search results.
| Sample Type | Number of Samples Analyzed | This compound Concentration Range (mg kg⁻¹) |
| Extra Virgin Olive Oil | 2120 | 0 - 2821 |
Note: This table presents a summary of concentration findings as reported in research. Interactive functionality would typically allow for sorting, filtering, or detailed viewing of individual sample data.
Example Research Findings Table (Illustrative based on search findings):
Below is an example of how research findings related to factors influencing this compound concentration could be presented.
| Factor | Correlation with this compound Concentration | Notes |
| Ripening Index | Negative Correlation | Higher concentration in unripe olives. mdpi.com |
| Pericarp Water Content | Negative Correlation | Higher concentration with lower water. mdpi.com |
| Water during Storage | Inverse Relationship | Transforms to elenolic acid with water. worldolivecenter.commyrolion.comnih.gov |
Note: This table summarizes relationships observed in research studies. Interactive functionality could include linking to specific study details or visualizing correlation data.
Structure
3D Structure
Properties
CAS No. |
24582-91-0 |
|---|---|
Molecular Formula |
C11H12O5 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
methyl (4S)-2-oxo-4-[(E)-1-oxobut-2-en-2-yl]-3,4-dihydropyran-5-carboxylate |
InChI |
InChI=1S/C11H12O5/c1-3-7(5-12)8-4-10(13)16-6-9(8)11(14)15-2/h3,5-6,8H,4H2,1-2H3/b7-3-/t8-/m0/s1 |
InChI Key |
TXTINTVPMBCGKO-PFPYCLJUSA-N |
Isomeric SMILES |
C/C=C(/C=O)\[C@@H]1CC(=O)OC=C1C(=O)OC |
Canonical SMILES |
CC=C(C=O)C1CC(=O)OC=C1C(=O)OC |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Elenolide
Elenolide Distribution in Botanical Sources
Olea europaea L. (Olive) Fruit and Leaves
This compound is a recognized natural constituent of the olive tree, Olea europaea L. nih.gov Historically, a form of this compound was first identified in extracts from olive leaves and fruit. ofdreamsandknowledge.com More recent and detailed analyses have confirmed the presence of S-(E)-elenolide, a specific isomer, as a significant ingredient in extra virgin olive oil, which is derived from the fruit. nih.govofdreamsandknowledge.com This compound is related to other major secoiridoids found in olives, such as oleuropein (B1677263) and ligstroside. nih.gov The enzymatic and chemical transformations of these precursors during the olive oil extraction process contribute to the presence of this compound. nih.gov
Variability Across Cultivars and Ripening Stages
The concentration of this compound in olive products is not uniform; it exhibits significant variability dependent on the olive cultivar and, crucially, the ripeness of the fruit at harvest. High concentrations of this compound are predominantly found in fresh oils produced from unripe olives. ofdreamsandknowledge.com
A large-scale study analyzing 2,120 olive oil samples demonstrated a wide range of this compound concentrations, from undetectable levels up to 2,821 mg/kg. nih.govofdreamsandknowledge.comresearchgate.net This vast range underscores the influence of botanical and processing factors on the final concentration of the compound. Research has shown a significant negative correlation between the S-(E)-elenolide content in olive oil and the fruit's ripening index, meaning that as the olives become riper, the concentration of this compound tends to decrease. nih.govresearchgate.net This is consistent with observations that the concentration of its precursor, oleuropein, also progressively decreases as the fruit ripens. dss.go.th Conversely, the content of related compounds like elenolic acid glucoside may increase during maturation. dss.go.th
Table 1: Variability of this compound Concentration in Olive Oil
| Parameter | Finding | Source(s) |
|---|---|---|
| Number of Samples Analyzed | 2,120 | nih.govofdreamsandknowledge.comresearchgate.net |
| Concentration Range | 0 - 2,821 mg/kg | nih.govofdreamsandknowledge.comresearchgate.net |
| Correlation with Ripening | High concentrations found in unripe olives | ofdreamsandknowledge.com |
| Ripening Index Relationship | Significant negative correlation | nih.govresearchgate.net |
Advanced Isolation and Purification Techniques for this compound
The isolation of pure this compound from its natural matrix is a critical step for detailed chemical characterization and further research. This process typically involves advanced chromatographic techniques.
Chromatographic Separations (e.g., Normal-Phase and Reversed-Phase Considerations)
Chromatography is a fundamental technique for the separation and purification of individual components from complex mixtures like plant extracts. journalagent.com For the isolation of this compound and other secoiridoids, liquid chromatography is the method of choice. mdpi.com
Reversed-phase chromatography is a commonly employed strategy. A specific method for this compound isolation involves an initial extraction from olive oil, followed by column chromatography using reversed-phase silica (B1680970) gel to remove lipids. ofdreamsandknowledge.com Further purification is achieved through reversed-phase preparative thin-layer chromatography (TLC), developing the plate with a water-acetonitrile mixture. ofdreamsandknowledge.com
However, the purification of this compound presents certain challenges. Researchers have noted that it is difficult to purify using normal-phase chromatography. ofdreamsandknowledge.com Furthermore, this compound exhibits sensitivity to water during reversed-phase chromatography, which must be carefully managed during the isolation process. ofdreamsandknowledge.com
Large-Scale Isolation Strategies for Secoiridoids, including this compound
Obtaining large quantities of pure secoiridoids for extensive research has led to the development of innovative and scalable isolation methods. nih.govresearchgate.net These strategies aim to be efficient and affordable for producing compounds in the amounts needed for in-depth biological studies. mdpi.com
One approach focuses on selective extraction techniques that can be applied on a large scale without relying solely on final chromatographic purification. mdpi.com For instance, a method for isolating oleacein (B104066), a related secoiridoid, from olive leaves involves a simple cold-water extraction process. Freshly dried olive leaves are mixed with water at room temperature, which, after standing for a short period, yields a high-purity extract of the target compound. mdpi.com Such methods, which exploit the specific chemical properties of secoiridoids, hold potential for the large-scale acquisition of compounds like this compound, potentially as part of a broader fractionation of the olive extract. mdpi.com These green extraction procedures, sometimes coupled with preparative HPLC, are being optimized to be rapid, economical, and sustainable. researchgate.net
Biosynthesis and Metabolic Transformations of Elenolide
Proposed Biosynthetic Pathways of Elenolide in Olea europaea
The biosynthesis of this compound is understood to be connected to the major secoiridoid glycosides found in olives, namely Oleuropein (B1677263) and Ligstroside. researchgate.networldolivecenter.commyrolion.comresearchgate.netnih.govmdpi.com
This compound is considered a non-phenolic compound related to Oleuropein and Ligstroside. worldolivecenter.commyrolion.comnih.gov These major secoiridoid glycosides, abundant in olive leaves and fruits, are believed to serve as the precursors for this compound. researchgate.networldolivecenter.commyrolion.comresearchgate.netnih.govmdpi.com The transformation from these glycosides to this compound involves a series of proposed steps within the plant.
Research suggests that Oleomissional and Oleokoronal act as intermediate compounds in the biosynthetic pathway leading to this compound and Elenolic acid from Oleuropein and Ligstroside. researchgate.networldolivecenter.comresearchgate.netmdpi.comnih.gov These compounds, described as stable enolic forms of ligstroside and oleuropein aglycons, have been identified in olive oil and are considered precursors in the formation of this compound. researchgate.networldolivecenter.comresearchgate.net
Enzymatic and Non-Enzymatic Transformations of this compound
This compound undergoes transformations, particularly in the presence of water, leading to the formation of other related compounds.
A significant transformation of this compound is its conversion to Elenolic acid. researchgate.networldolivecenter.commyrolion.comnih.govresearchgate.netresearchgate.net This reaction has been identified as a hydration process, where this compound reacts with water to form Elenolic acid. researchgate.networldolivecenter.commyrolion.comnih.gov While Elenolic acid had been previously reported as an olive oil ingredient, the transformation of this compound to Elenolic acid upon contact with water has been specifically demonstrated. researchgate.networldolivecenter.comnih.gov
Advanced Analytical and Spectroscopic Characterization of Elenolide
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Elenolide Analysis
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful technique for the direct quantification of compounds in a sample without the need for external calibration curves of the analyte, provided a suitable internal standard is used. It relies on the direct proportionality between the intensity of an NMR signal and the number of nuclei giving rise to that signal.
1D and 2D NMR Techniques for Structural Elucidation
NMR spectroscopy is fundamental for the structural elucidation of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques provide detailed information about the connectivity and spatial arrangement of atoms within the molecule.
¹H NMR: Proton NMR (¹H NMR) is routinely used to identify and assign the different types of protons in this compound. The chemical shifts, multiplicities, and integration of the signals provide information about the functional groups and their environment. For this compound, characteristic signals arise from the methyl group, the vinylic protons, the protons on the dihydropyran ring, and the methylene (B1212753) group nih.govthegoodscentscompany.com.
¹³C NMR: Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of this compound. Both proton-decoupled and coupled spectra can be acquired to determine the number of different carbon atoms and their hybridization state.
Correlation Spectroscopy (COSY): COSY is a 2D NMR technique that reveals correlations between protons that are coupled to each other through bonds. This helps in establishing the connectivity of adjacent protons within the this compound molecule, allowing for the assignment of spin systems.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that shows correlations between protons that are spatially close to each other, regardless of whether they are coupled through bonds. This technique is valuable for determining the relative stereochemistry and conformation of this compound.
Heteronuclear Single Quantum Coherence (HSQC): HSQC is a 2D NMR experiment that correlates the chemical shifts of protons with the chemical shifts of the carbons to which they are directly attached. This is essential for assigning proton signals to their corresponding carbon atoms.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is a 2D NMR technique that reveals correlations between protons and carbons that are separated by two or three bonds. This provides crucial information for establishing the connectivity of the carbon skeleton and confirming the assignments made from other NMR experiments.
By combining the information obtained from these 1D and 2D NMR techniques, the complete structure of this compound, including its relative stereochemistry, can be unambiguously determined.
Applications in Complex Matrix Quantification (e.g., Olive Oil)
qNMR is particularly well-suited for the quantification of this compound in complex matrices such as olive oil. Traditional methods often require extensive sample preparation and rely on external standards which can be affected by matrix effects. qNMR allows for direct analysis of the matrix, simplifying the process and improving accuracy.
The quantification of this compound in olive oil using qNMR involves dissolving the olive oil sample in a deuterated solvent, adding a known amount of an internal standard, and acquiring a quantitative ¹H NMR spectrum nih.govthegoodscentscompany.com. The concentration of this compound is determined by comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a signal from the internal standard with a known number of protons nih.govthegoodscentscompany.com.
Several studies have demonstrated the successful application of qNMR for quantifying this compound and other secoiridoids in different types of olive oil, including extra virgin olive oil nih.govthegoodscentscompany.com. This approach offers advantages in terms of speed, simplicity, and accuracy compared to chromatographic methods that require multiple steps and calibration curves nih.govthegoodscentscompany.com.
Mass Spectrometry (MS) Techniques for this compound Detection and Profiling
Mass spectrometry (MS) is a highly sensitive technique used for the detection, identification, and structural characterization of this compound based on its mass-to-charge ratio (m/z) and fragmentation pattern. MS is often coupled with chromatographic separation techniques to analyze complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique where compounds are separated by GC before being detected by MS. GC-MS is suitable for volatile or semi-volatile compounds that can be vaporized without decomposition. While this compound itself might require derivatization to be sufficiently volatile for GC, GC-MS can be used to analyze derivatives or related compounds in olive matrices nih.govthegoodscentscompany.com. The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that can aid in the identification of this compound or its derivatives by comparison with spectral libraries or authentic standards nih.govthegoodscentscompany.com.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is a powerful technique for the analysis of less volatile and more polar compounds like this compound. LC separates the components of a sample based on their interaction with a stationary phase and a mobile phase, and the separated compounds are then introduced into a high-resolution mass spectrometer.
LC-HRMS provides accurate mass measurements, allowing for the determination of the elemental composition of this compound and its fragments. This high mass accuracy is crucial for unambiguous identification and differentiation from compounds with similar nominal masses. Various ionization techniques, such as electrospray ionization (ESI), can be used with LC-HRMS for this compound analysis. The fragmentation patterns obtained from tandem MS (MS/MS) experiments provide structural information by breaking down the molecule into characteristic ions. LC-HRMS is widely used for the comprehensive profiling of secoiridoids, including this compound, in olive oil and other olive products, enabling both targeted analysis and untargeted screening for related compounds.
Chromatographic Methodologies for this compound Separation
Chromatographic techniques are essential for separating this compound from other components in complex matrices before detection and quantification. While basic identification might involve simple chromatography, advanced methodologies focus on achieving high resolution and efficiency for accurate analysis.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of this compound nih.gov. Reverse-phase HPLC, using a C18 stationary phase and a mobile phase consisting of water and an organic solvent (such as methanol (B129727) or acetonitrile), is commonly employed nih.gov. The specific gradient or isocratic elution conditions are optimized to achieve adequate separation of this compound from other secoiridoids and matrix components nih.gov.
Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster separation times and improved resolution compared to conventional HPLC due to smaller particle size stationary phases and higher operating pressures. UHPLC coupled with UV detection or MS is frequently used for the rapid and sensitive analysis of this compound in various samples.
Other chromatographic techniques, such as Solid Phase Extraction (SPE), are often used for sample preparation to isolate and concentrate this compound from complex matrices before chromatographic analysis nih.gov.
Here is a summary of some analytical techniques and their applications for this compound:
| Technique | Application | Notes |
| ¹H NMR | Structural elucidation, Quantification | Provides information on proton environment and quantity. |
| 2D NMR (COSY, NOESY, HSQC, HMBC) | Structural elucidation, Connectivity, Stereochemistry | Helps in assigning signals and understanding molecular structure. |
| qNMR | Quantification in complex matrices (e.g., olive oil) | Direct quantification without external calibration curves. |
| GC-MS | Detection and profiling (often with derivatization) | Suitable for volatile compounds or derivatives. |
| LC-HRMS | Detection, Identification, Profiling, Accurate Mass | High sensitivity and accuracy, suitable for polar compounds. |
| HPLC/UHPLC | Separation from complex matrices | Essential pre-treatment for MS or UV detection. |
Structure Activity Relationship Sar Studies of Elenolide and Its Derivatives
Correlating Structural Motifs with Pre-Clinical Biological Activities
Pre-clinical studies have indicated potential biological activities for Elenolide, including antihypertensive effects. myrolion.comtandfonline.com While detailed SAR studies specifically on this compound are less extensively documented in the provided search results compared to related compounds like oleuropein (B1677263) and hydroxytyrosol (B1673988), the broader context of secoiridoids and their derivatives from Olea europaea provides insights into structural elements that contribute to biological activity.
Oleuropein and its metabolite hydroxytyrosol, which are related to this compound, have demonstrated various pre-clinical activities, including antioxidant, anti-inflammatory, anti-atherogenic, anti-cancer, antimicrobial, and antiviral effects. guidetopharmacology.org These compounds share structural features, such as the presence of a dihydroxyphenyl ethanol (B145695) moiety (catechol group in hydroxytyrosol) and secoiridoid skeleton (in oleuropein). wikidata.orgnih.gov The catechol group in hydroxytyrosol, for instance, is known to be a key contributor to its potent antioxidant activity due to its ability to scavenge free radicals.
While this compound itself is a non-phenolic compound, its relationship to phenolic secoiridoids like oleuropein and ligstroside suggests that structural elements derived from or related to this pathway may play a role in its activity. myrolion.comresearchgate.net The presence of the dihydropyran-2-one core structure and the methyl ester group in this compound are specific structural features that would be the focus of SAR investigations to understand their contribution to its observed antihypertensive effect or other potential activities. nih.govthegoodscentscompany.com
Although specific data tables detailing the SAR of this compound derivatives and their pre-clinical activities were not extensively found within the search results, the general approach in natural product research involves:
Synthesis or Isolation of Analogues: Obtaining compounds structurally similar to this compound.
In vitro Assays: Testing the biological activity of these analogues in cell-based or biochemical assays relevant to the desired pre-clinical effect (e.g., assays related to blood pressure regulation for antihypertensive activity).
Correlation Analysis: Analyzing the relationship between structural variations and the observed potency or efficacy.
Rational Design of this compound Analogues for Targeted Research
The rational design of this compound analogues for targeted research would be guided by the insights gained from SAR studies and the understanding of potential biological targets. Given this compound's reported antihypertensive activity, research could focus on designing analogues with enhanced activity or improved pharmacokinetic properties relevant to cardiovascular health. myrolion.comtandfonline.com
The biosynthetic pathway linking this compound to oleuropein and ligstroside suggests potential avenues for analogue design, perhaps by incorporating or modifying elements of these related secoiridoids. researchgate.networldolivecenter.comresearchgate.net For instance, exploring hybrid structures combining the this compound core with phenolic moieties found in oleuropein or hydroxytyrosol could be a rational design strategy.
Furthermore, understanding the mechanism of action underlying this compound's pre-clinical activity is crucial for rational design. If, for example, this compound interacts with specific enzymes or receptors involved in blood pressure regulation, analogues could be designed to optimize this interaction through modifications aimed at improving binding affinity or modulating downstream signaling pathways.
Synthetic approaches to the 3,4-dihydropyran-2-one skeleton, which forms part of the this compound structure, have been developed, including organocatalytic processes. researchgate.netresearchgate.net These synthetic methodologies provide the tools necessary to create a library of this compound analogues with targeted structural modifications. Rational design would involve:
In Silico Modeling: Using computational tools to predict the interaction of potential analogues with biological targets and to estimate their pharmacokinetic properties.
Targeted Synthesis: Synthesizing analogues with specific modifications based on SAR data and in silico predictions.
Pre-clinical Evaluation: Rigorously testing the designed analogues in relevant pre-clinical models to assess their efficacy and explore their mechanisms of action.
The research on the isolation and characterization of (E)-Elenolide from olive oil, including the development of quantitative measurement methods, provides a foundation for further targeted research on its biological activities and the design of analogues. researchgate.networldolivecenter.comnih.gov The observation that this compound concentration in olive oil is influenced by water content also highlights factors that might be considered when preparing and studying this compound and its derivatives for research purposes. researchgate.networldolivecenter.comnih.gov
In Vitro and in Silico Investigation of Elenolide S Biological Mechanisms
Elenolide's Modulation of Cellular Pathways (e.g., Melanoma Cells)
In vitro studies investigating the biological effects of Olea europaea leaf extracts (OLE), which contain this compound, have demonstrated antiproliferative activity against various human cancer cell lines, including hepatic (HepG-2), breast (MCF-7), and colorectal (Caco-2) cancer cells mdpi.com. One study reported that OLE showed considerable in vitro antiproliferative activity against these cell lines with half-maximal inhibitory concentration (IC50) values of 9.2 ± 0.8 µg/mL for HepG-2, 7.1 ± 0.9 µg/mL for MCF-7, and 6.5 ± 0.7 µg/mL for Caco-2 cells mdpi.com. When encapsulated in a nanocarrier system, the OLE showed improved antiproliferative effects with lower IC50 values: 3.6 ± 0.2 µg/mL for HepG-2, 2.3 ± 0.1 µg/mL for MCF-7, and 1.8 ± 0.1 µg/mL for Caco-2 cells mdpi.com.
While direct studies focusing solely on this compound's effects on cellular pathways, particularly in melanoma cells, are not extensively detailed in the provided snippets, research on other olive secoiridoids like oleocanthal (B1677205) and oleacein (B104066) has explored their impact on melanoma cell lines such as A375 researchgate.netnih.gov. These studies indicate that components within Olea europaea extracts can modulate the metabolic activity and viability of cancer cells researchgate.netnih.gov. The presence of this compound in these biologically active extracts suggests its potential, as part of a complex mixture, to contribute to the observed cellular effects.
Available in vitro antiproliferative data for Olea europaea leaf extract (OLE) is summarized below:
| Cell Line | IC50 (µg/mL) - OLE | IC50 (µg/mL) - Encapsulated OLE |
| HepG-2 | 9.2 ± 0.8 | 3.6 ± 0.2 |
| MCF-7 | 7.1 ± 0.9 | 2.3 ± 0.1 |
| Caco-2 | 6.5 ± 0.7 | 1.8 ± 0.1 |
Molecular Docking and Binding Free Energy Calculations for Target Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (e.g., a small ligand like this compound) to another (e.g., a protein target) when bound to form a stable complex frontiersin.orgnih.gov. This method estimates the binding affinity between the molecules, often represented by a binding score or estimated binding free energy mdpi.comdntb.gov.ua. In the context of studying compounds from Olea europaea extracts, including this compound, inverse docking approaches have been employed to screen against large databases of protein structures, such as the Protein Data Bank (PDB), to predict potential molecular targets nih.govmdpi.com. Platforms like idTarget utilize unique docking strategies, such as divide-and-conquer docking, to efficiently search the binding space on protein surfaces nih.govmdpi.com.
Binding free energy calculations (ΔG) provide a thermodynamic measure of the strength of the interaction between a ligand and its target frontiersin.orgdntb.gov.uadntb.gov.ua. These calculations can be performed using various methods, including free energy perturbation (FEP) nih.gov. A more negative binding free energy generally indicates a more favorable and stronger binding interaction frontiersin.org. Studies on Olea europaea extract components have utilized binding free energy calculations in conjunction with docking to gain insights into the stability and strength of predicted interactions with potential protein targets nih.govdntb.gov.uadntb.gov.uaresearchgate.net.
Molecular Dynamic Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations are computational techniques that provide a dynamic view of molecular interactions over time scielo.org.zafrontiersin.orgirbbarcelona.orgnih.govnih.gov. Unlike static docking poses, MD simulations allow researchers to observe the flexibility of both the ligand and the protein, the conformational changes that occur upon binding, and the stability of the complex in a simulated physiological environment (e.g., in explicit solvent with ions) nih.govscielo.org.zafrontiersin.orgnih.gov.
In studies involving components of Olea europaea extracts, MD simulations have been performed to complement molecular docking and binding free energy calculations nih.govmdpi.comdntb.gov.uadntb.gov.uaresearchgate.net. Software such as Desmond, often utilizing force fields like OPLS, is used for these simulations nih.gov. By simulating the system for a certain duration (e.g., 10 ns or 50 ns), researchers can analyze the stability of the ligand-protein complex, characterize the key residues involved in the interaction through analyses like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), and assess the role of solvent molecules in binding scielo.org.zafrontiersin.orgnih.gov. While specific details of MD simulations solely for this compound interacting with a target are not provided in the snippets, the methodology has been applied to study the interactions of other compounds found within the same extracts nih.govmdpi.comdntb.gov.uadntb.gov.ua.
Elenolide in Metabolomics Research
Integration of Elenolide in Olive Oil Metabolomic Profiles
This compound has been identified as a constituent of extra virgin olive oil (EVOO). nih.govresearchgate.net While elenolic acid, a hydrated derivative of this compound, had been previously reported in olive oil, recent research has confirmed the presence of this compound itself. nih.govresearchgate.net S-(E)-Elenolide, a specific isomer, has been isolated from olive oil and its structure characterized. nih.govresearchgate.net
Metabolomic studies integrating this compound into the profile of olive oil reveal its relationship with other secoiridoid derivatives. This compound is putatively derived from fruit secoiridoids like oleuropein (B1677263) and ligstroside. mdpi.com The concentration of this compound in olive oil can vary significantly between samples, with reported quantities ranging from 0 to over 2800 mg kg⁻¹. nih.gov This variability suggests that this compound contributes to the diverse metabolomic profiles observed in different olive oils.
Research indicates that the quantity of this compound in olive oil is influenced by factors such as the amount of water remaining in the oil during storage. nih.gov Furthermore, some studies have explored the relationship between this compound concentration and olive fruit ripening degree, finding a significant negative correlation between S-(E)-elenolide and the ripening index. mdpi.com Cultivar can also influence the concentration of this compound and its related product, elenolic acid, within olive oil. mdpi.com
Table 1: Reported this compound Concentrations in Olive Oil Samples
| Compound | Concentration Range (mg kg⁻¹) | Notes | Source |
| S-(E)-Elenolide | 0 - 2821 | Observed in a study of 2120 samples. nih.gov | nih.gov |
| This compound | 105 (Dec) - 74 (Jan) | Mean content in a study related to harvest time and fruit water content. researchgate.net | researchgate.net |
This compound as a Metabolomic Marker in Other Natural Products (e.g., Gardeniae Fructus)
Beyond olive oil, metabolomics research has identified this compound as a constituent in other natural products, such as Gardeniae Fructus (the dried fruits of Gardenia jasminoides Ellis). nih.govresearchgate.net Untargeted LC-MS-based metabolomics analysis of different varieties of Gardeniae Fructus has revealed variations in their metabolic profiles, and this compound has been identified as one of the significantly differentiated metabolites. nih.govresearchgate.net
In a study examining Gardeniae Fructus from various geographical origins in China, cluster analysis based on significantly differentiated metabolites, including this compound, allowed for the grouping of different varieties. nih.govresearchgate.net For instance, certain clusters of Gardeniae Fructus varieties were characterized by lower levels of this compound compared to others. nih.govresearchgate.net This suggests that this compound can serve as a metabolomic marker to help differentiate Gardeniae Fructus based on factors such as geographical origin or potentially related to specific chemical characteristics and antioxidant properties. nih.govresearchgate.net
Methodologies for Untargeted and Targeted this compound Metabolomics
Both untargeted and targeted metabolomics approaches are employed in the study of this compound in natural products.
Untargeted metabolomics aims to comprehensively analyze all measurable metabolites in a sample without predefining specific compounds of interest. This approach can be used to discover the presence of compounds like this compound and identify variations in its levels across different samples or conditions. Techniques such as ultra-performance liquid chromatography-high-resolution mass spectrometry (UPLC-HRMS) are utilized in untargeted metabolomics studies and can detect this compound among a wide range of other metabolites. researchgate.netnih.govresearchgate.net Untargeted approaches often involve sophisticated data processing and statistical modeling to identify significantly differentiated metabolites. researchgate.net
Targeted metabolomics, on the other hand, focuses on the identification and quantification of specific metabolites. For this compound, targeted methods are used to precisely measure its concentration in a sample. Quantitative Nuclear Magnetic Resonance (qNMR) has been developed as a method for the quantitative measurement of this compound in olive oil. nih.govresearchgate.net Other chromatographic techniques coupled with mass spectrometry, such as LC-MS, can also be adapted for targeted analysis of this compound by using specific standards and optimizing detection parameters for this compound. mdpi.comnih.gov These targeted approaches are crucial for determining the exact quantities of this compound and investigating correlations with other factors.
The choice between untargeted and targeted metabolomics depends on the research question. Untargeted methods are valuable for initial discovery and profiling, while targeted methods are essential for precise quantification and validation of findings related to this compound.
Table 2: Analytical Techniques Used in this compound Metabolomics Research
| Technique | Application Type | Notes | Source |
| ¹H NMR Spectroscopy | Targeted | Used for quantitative measurement of this compound in olive oil. nih.govresearchgate.net | nih.govresearchgate.netmdpi.com |
| UPLC-HRMS (LC-MS based) | Untargeted | Used for comprehensive metabolic profiling and identification. researchgate.netnih.govresearchgate.net | researchgate.netnih.govresearchgate.net |
| GC-MS | Targeted/Untargeted | Used in structural elucidation of this compound. nih.govresearchgate.net | nih.govresearchgate.net |
| LC-MS | Targeted/Untargeted | General technique for metabolite analysis, adaptable for this compound. mdpi.comnih.gov | mdpi.comnih.gov |
Methodological Considerations and Challenges in Elenolide Research
Stability and Reactivity of Elenolide in Research Environments (e.g., Aqueous Media)
This compound's stability, particularly in the presence of water, is a significant factor in its research. Studies have shown that this compound is transformed into elenolic acid when it reacts with water. worldolivecenter.comnih.govoliveoiltimes.commyrolion.com This transformation has been observed during isolation procedures, where sensitivity to water was noted during reversed-phase chromatography. worldolivecenter.com The quantity of this compound in olive oil has been found to depend directly on the amount of remaining water during storage. worldolivecenter.comnih.govoliveoiltimes.commyrolion.com
Experiments monitoring this compound concentration in olive oil samples with varying water content over a two-week period at 25 °C demonstrated this sensitivity. worldolivecenter.com The artificial formation of elenolic acid was observed in olive oil treated with water, with a reduction in the zone corresponding to this compound during reversed-phase preparative TLC. worldolivecenter.com This indicates that the presence of water in research or storage environments can lead to the degradation of this compound into its hydrated derivative, elenolic acid. worldolivecenter.comnih.gov
The stability of other related compounds, such as oleuropein (B1677263), has also been investigated in aqueous and methanol (B129727) extracts of olive leaves. Oleuropein showed some degradation in aqueous extracts after 7 days at room temperature, with more significant degradation after 17 days, while it was more stable in methanol extracts for up to 30 days. researchgate.net While this specifically concerns oleuropein, it highlights the general challenge of compound stability in aqueous matrices derived from olive products, which is also relevant to this compound research.
Availability of Pure this compound Standards for Research
The availability of pure this compound standards is a noted challenge in research. Some studies indicate that this compound is not commercially available as a pure standard. researchgate.net This lack of readily available pure standards can complicate research efforts, particularly for quantitative analysis and comparative studies.
Researchers have had to isolate this compound from natural sources, such as olive oil, to obtain sufficient amounts for developing quantitation methods and conducting investigations. worldolivecenter.com The isolation process described in one study involved preparative thin-layer chromatography and column chromatography, followed by reversed-phase preparative TLC to purify this compound. worldolivecenter.com Multiple repetitions of the final purification step were necessary to isolate a sufficient amount of this compound for method development. worldolivecenter.com The purity of the isolated this compound was checked by 1H-NMR spectroscopy and found to be >95%. worldolivecenter.com
The difficulty in obtaining pure standards can necessitate labor-intensive isolation procedures, potentially limiting the scope and scale of this compound research. The development of affordable and large-scale isolation methods for olive secoiridoids, including compounds related to this compound, is an ongoing area of research aimed at addressing the limited availability of these compounds for scientific investigation and commercial purposes. nih.gov
Optimization of Extraction and Analytical Procedures for this compound
Optimizing extraction and analytical procedures is critical for accurate determination and study of this compound. The sensitivity of this compound to water can pose significant problems for common liquid chromatographic methods. worldolivecenter.com
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has been developed as a reliable analytical method for measuring the concentration of compounds in olive oil, including this compound. worldolivecenter.comnih.gov This method is reported to avoid the formation of artifacts and provide necessary data for quantitation. worldolivecenter.com A qNMR method for this compound quantitation showed excellent linearity, precision, accuracy (RSD < 10%), and recovery of 99% with a limit of quantitation (LOQ) at 17.5 mg kg−1. worldolivecenter.com Quantitation using qNMR is based on the integration ratio between a proton signal of an internal standard (e.g., syringaldehyde) and a characteristic proton signal of this compound. worldolivecenter.com
Sample preparation for NMR analysis of secoiridoids, including this compound, has involved extracting polyphenolic compounds from olive oil using solvents like acetonitrile (B52724) and cyclohexane. mdpi.com This extraction procedure has been noted as easier and faster compared to sample preparation for HPLC analysis. mdpi.com Measurements using a high-field NMR instrument (e.g., 600 MHz) are preferred to avoid peak overlaps. mdpi.com
Various extraction methods for compounds from olive products, which could potentially be applied or adapted for this compound, have been explored, including maceration, percolation, microwave-assisted extraction (MAE), conventional extraction (CE), and ball milling-assisted extraction (BMAE). researchgate.netunite.edu.mkmdpi.com Factors such as solvent type and concentration, extraction temperature, sample particle size, and extraction time are critical parameters requiring optimization for efficient extraction of bioactive compounds. researchgate.netunite.edu.mk For instance, optimization studies for extracting other phenolic compounds from olive leaves using BMAE have evaluated the effects of temperature, solvent-to-solid ratio, and milling speed on extraction recovery, demonstrating the importance of these parameters. mdpi.com
The development and validation of analytical methods, such as high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS), are also relevant for the analysis of compounds in complex matrices like olive oil, which may contain this compound. mdpi.comactascientific.comresearchgate.net While specific details on the optimization of these methods solely for this compound were not extensively detailed in the provided snippets beyond the qNMR approach, the general principles and challenges in developing accurate and reliable analytical procedures for natural compounds in complex samples apply.
Data Tables
While detailed quantitative data specifically on this compound stability under various aqueous conditions or comprehensive recovery rates for different extraction methods solely for this compound are not presented in extractable table format within the provided snippets, the following information on this compound concentration variability and qNMR method validation parameters can be summarized:
| Parameter | Value | Unit | Source |
| This compound concentration range in EVOO | 0 to 2821 | mg kg⁻¹ | worldolivecenter.comnih.gov |
| Percentage of EVOO samples with this compound | 80 | % | oliveoiltimes.commyrolion.com |
| qNMR Method Precision (RSD) | < 10 | % | worldolivecenter.com |
| qNMR Method Accuracy (Recovery) | 99 | % | worldolivecenter.com |
| qNMR Method LOQ | 17.5 | mg kg⁻¹ | worldolivecenter.com |
This compound Concentration in Olive Oil Samples worldolivecenter.comnih.gov
| Concentration Range (mg kg⁻¹) | Percentage of Samples |
| 0 - 2821 | 100% (range observed) |
| Present | 80% |
Note: The table above summarizes the observed range and prevalence of this compound in a large sample set. Specific distribution within the range is not provided in detail in the snippets.
qNMR Method Validation Parameters for this compound worldolivecenter.com
| Parameter | Value |
| Linearity | Excellent |
| Precision | < 10% |
| Accuracy | 99% |
| LOQ | 17.5 mg kg⁻¹ |
Detailed Research Findings
Detailed research findings highlight the discovery and characterization of S-(E)-elenolide as a new constituent of extra virgin olive oil. worldolivecenter.comnih.gov It was isolated and its structure elucidated using 1D and 2D NMR and gas chromatography–mass spectrometry. worldolivecenter.comnih.gov Investigation of 2120 olive oil samples revealed this compound's presence in the majority (80%), with concentrations varying significantly (0 to 2821 mg kg⁻¹). worldolivecenter.comnih.govoliveoiltimes.commyrolion.com The transformation of this compound to elenolic acid upon reaction with water was a key finding, establishing the dependence of this compound quantity on residual water content during storage. worldolivecenter.comnih.govoliveoiltimes.commyrolion.com This sensitivity led researchers to suggest this compound could serve as a marker for high-quality olive oils with low water content and for studying the impact of water during storage. oliveoiltimes.commyrolion.com The development of a reliable qNMR method was crucial for the quantitative measurement of this compound in olive oil samples. worldolivecenter.comnih.gov
Future Perspectives in Elenolide Chemical Biology and Synthetic Research
Unexplored Biosynthetic Links and Enzymatic Mechanisms
The biosynthesis of elenolide is linked to the secoiridoid pathway, originating from precursors like oleuropein (B1677263) and ligstroside researchgate.netmyrolion.comnih.gov. While a proposed biosynthetic pathway exists, the specific enzymatic mechanisms involved in the conversion of these secoiridoids to this compound are not fully elucidated researchgate.net. Understanding these enzymatic steps is crucial for potentially manipulating this compound production in olive trees or developing biocatalytic synthesis methods. Research into the enzymes responsible for cleaving the glycosidic bonds and modifying the aglycone structures of oleuropein and ligstroside to yield this compound is an important future direction. Identifying and characterizing these enzymes, potentially through genomic and proteomic studies of olive tissues at different maturation stages, could provide insights into the regulation of this compound biosynthesis mdpi.com. The influence of factors like water content during olive processing on this compound levels also suggests unexplored enzymatic or chemical transformation pathways that warrant investigation researchgate.netmyrolion.comnih.gov. Studies on enzyme-enzyme interactions within the broader phenylpropanoid and secoiridoid pathways could reveal how metabolic flux is directed towards this compound synthesis frontiersin.org.
Development of Novel Synthetic Routes to Complex this compound Structures
The synthesis of this compound and its derivatives presents challenges due to its complex structure, including a dihydropyranone ring and multiple stereocenters researchgate.netresearchgate.net. While synthetic approaches exist, the development of novel, efficient, and stereoselective synthetic routes remains a key area for future research researchgate.net. This is particularly important for accessing sufficient quantities of this compound and its analogues for biological evaluation and for synthesizing more complex this compound-related structures that may possess enhanced properties. Future synthetic research could focus on developing catalytic methods, such as asymmetric catalysis, to control the stereochemistry of the dihydropyranone core and other chiral centers semanticscholar.org. Exploring novel cycloaddition reactions or cascade sequences could offer more convergent and efficient pathways to the this compound skeleton researchgate.netsemanticscholar.org. The potential for scaling up these synthetic procedures to produce gram-scale quantities is also a significant consideration for future research researchgate.net.
Q & A
Q. How can researchers determine the molecular structure of Elenolide using spectroscopic and chromatographic techniques?
- Methodological Answer : this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR analysis, prepare a purified sample (≥95% purity) and collect 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra in deuterated solvents. Compare observed chemical shifts with literature values to identify functional groups and stereochemistry . HR-MS confirms the molecular formula, while X-ray crystallography resolves absolute configuration. Ensure calibration of instruments using certified reference materials and report spectral parameters (e.g., solvent, temperature, frequency) for reproducibility .
Q. What standardized protocols exist for synthesizing this compound in laboratory settings?
- Methodological Answer : Synthesis protocols typically involve multi-step organic reactions (e.g., cyclization, oxidation). Begin with a retrosynthetic analysis to identify feasible pathways. For example, a Diels-Alder reaction might form the core structure, followed by selective oxidation. Document reaction conditions (temperature, catalysts, solvents), stoichiometry, and purification steps (e.g., column chromatography, recrystallization). Validate each intermediate’s identity via thin-layer chromatography (TLC) and NMR . Include trial experiments to optimize yield and purity, and report deviations from established protocols .
Q. How should researchers assess the purity of this compound samples for pharmacological assays?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a UV-Vis detector (λ = 254 nm) and a C18 column. Prepare a calibration curve with a certified this compound standard. Calculate purity using peak area integration (>95% acceptable for in vitro assays). For trace impurities, employ LC-MS to identify byproducts. Validate method accuracy via spike-recovery experiments .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?
- Methodological Answer : Address discrepancies by:
- Replicating experiments : Control variables (e.g., cell line passage number, solvent concentration) and use blinded analyses .
- Meta-analysis : Pool data from multiple studies, applying statistical tests (e.g., ANOVA, t-test) to identify outliers or confounding factors .
- Dose-response validation : Test this compound across a broader concentration range to confirm dose-dependent effects .
Report raw data, including negative controls and error margins, to facilitate cross-study comparisons .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in vivo?
- Methodological Answer : Use a transgenic animal model (e.g., knockout mice) to isolate target pathways. Administer this compound via controlled delivery (e.g., osmotic pumps) to maintain steady plasma levels. Collect time-series data on biomarkers (e.g., cytokine levels, histopathology) and compare with sham-treated groups. Employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate exposure and effect. Include power analysis to determine sample size and mitigate false positives .
Q. Example Experimental Design :
| Group | Treatment | Duration | Endpoint |
|---|---|---|---|
| 1 | This compound (10 mg/kg) | 14 days | TNF-α reduction |
| 2 | Vehicle | 14 days | Baseline TNF-α |
Q. How can isolation techniques for this compound from natural sources be optimized to improve yield and scalability?
- Methodological Answer : Conduct fractional extraction using solvents of increasing polarity (e.g., hexane → ethyl acetate → methanol). Screen extraction parameters (temperature, pH, time) via response surface methodology (RSM). Validate scalability using pilot-scale equipment (e.g., rotary evaporators, centrifugal partition chromatography). Characterize isolated compounds with spectroscopic techniques and compare yields across batches .
Data Contradiction Analysis Framework
Step 1 : Identify conflicting studies and extract experimental parameters (e.g., assay type, sample preparation).
Step 2 : Replicate critical experiments with standardized protocols .
Step 3 : Perform multivariate analysis to isolate variables affecting outcomes (e.g., solvent choice, cell viability thresholds) .
Step 4 : Publish negative results and methodological limitations to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
